Product packaging for UNC4859(Cat. No.:)

UNC4859

Cat. No.: B1194537
M. Wt: 632.8265
InChI Key: ZZEFIZCWHLCWRV-IRGGMKSGSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

UNC4859 is a potent, peptidomimetic ligand designed to target the aromatic cage of the Embryonic Ectoderm Development (EED) subunit of the Polycomb Repressive Complex 2 (PRC2) . By competitively binding to the H3K27me3 recognition site on EED, this compound functions as an allosteric inhibitor of PRC2's methyltransferase activity . This mechanism prevents the allosteric activation typically induced by the binding of methylated peptides, such as H3K27me3 or methylated JARID2, thereby suppressing the propagation of the repressive H3K27me3 histone mark . With a dissociation constant (Kd) in the low micromolar range (~0.7-1.1 µM), it serves as a valuable chemical probe for investigating the biology of PRC2-mediated gene silencing in epigenetic research . The compound is provided for research purposes to study histone methylation, polycomb group protein function, and their roles in development and disease. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C32H54N7O6+

Molecular Weight

632.8265

IUPAC Name

(S)-6-(((S)-1-(((S)-1-Amino-4-methyl-1-oxopentan-2-yl)amino)-1-oxo-3-phenylpropan-2-yl)amino)-5-((S)-3-hydroxy-2-((S)-pyrrolidine-2-carboxamido)propanamido)-N,N,N-trimethyl-6-oxohexan-1-aminium

InChI

InChI=1S/C32H53N7O6/c1-21(2)18-25(28(33)41)36-31(44)26(19-22-12-7-6-8-13-22)37-30(43)24(14-9-10-17-39(3,4)5)35-32(45)27(20-40)38-29(42)23-15-11-16-34-23/h6-8,12-13,21,23-27,34,40H,9-11,14-20H2,1-5H3,(H5-,33,35,36,37,38,41,42,43,44,45)/p+1/t23-,24-,25-,26-,27-/m0/s1

InChI Key

ZZEFIZCWHLCWRV-IRGGMKSGSA-O

SMILES

O=C(N[C@@H](CC1=CC=CC=C1)C(N[C@@H](CC(C)C)C(N)=O)=O)[C@@H](NC([C@@H](NC([C@H]2NCCC2)=O)CO)=O)CCCC[N+](C)(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

UNC4859;  UNC-4859;  UNC 4859

Origin of Product

United States

Discovery and Early Preclinical Investigation of Unc4859

Identification of UNC4859 as a Peptidomimetic Ligand

This compound is a peptidomimetic ligand, meaning it is a small molecule designed to mimic the structure and function of a natural peptide. nih.govcore.ac.uk Its development was the result of a strategy that coupled combinatorial chemistry with structure-based design. rcsb.orgpdbj.org This approach aimed to optimize a low-affinity methylated peptide from the Jumonji, AT-rich interactive domain 2 (Jarid2) protein into a smaller, more potent molecule. rcsb.orgpdbj.org The structure of this compound demonstrates the diversity of chemical motifs capable of binding to the aromatic cage of the EED protein. core.ac.uk

Table 1: Chemical Properties of this compound

PropertyValue
IUPAC Name(S)-6-(((S)-1-(((S)-1-Amino-4-methyl-1-oxopentan-2-yl)amino)-1-oxo-3-phenylpropan-2-yl)amino)-5-((S)-3-hydroxy-2-((S)-pyrrolidine-2-carboxamido)propanamido)-N,N,N-trimethyl-6-oxohexan-1-aminium hodoodo.com
Chemical FormulaC32H54N7O6+ hodoodo.com
Molecular Weight632.827 g/mol hodoodo.com

Context of Discovery: Targeting Epigenetic Modulators

The development of this compound occurred within the broader scientific effort to create molecules that target epigenetic modulators. nih.govnih.gov Epigenetic processes, which modify gene activity without changing the DNA sequence, are crucial for normal development and cellular function. nih.govbiorxiv.org One key epigenetic modulator is the Polycomb Repressive Complex 2 (PRC2). nih.govbiorxiv.org

PRC2 plays a critical role in gene silencing by executing a specific chemical modification on histone proteins, namely the trimethylation of lysine (B10760008) 27 on histone H3 (H3K27me3). nih.govpdbj.orgnih.gov The dysregulation of PRC2's catalytic activity has been implicated in various diseases, including cancer. nih.govnih.gov The core components of PRC2 include EZH2, the catalytic subunit responsible for methylation, SUZ12, and Embryonic Ectoderm Development (EED). nih.gov The EED subunit is particularly important as it contains a binding pocket, or "aromatic cage," that recognizes the H3K27me3 mark, an interaction that allosterically activates PRC2 and is essential for propagating the silencing signal. rcsb.orgpdbj.orgnih.gov Because of this crucial role, inhibiting the function of PRC2 components like EED has become a promising strategy in therapeutic research. nih.govnih.gov

Initial Characterization as an Allosteric Inhibitor of PRC2

This compound was characterized as a novel ligand of EED that functions as an allosteric inhibitor of PRC2. nih.govhodoodo.commedkoo.com Allosteric inhibition means that it controls the protein's activity by binding to a site other than the enzyme's active site. The crystal structure of EED in complex with this compound (PDB ID: 5TTW) confirmed that it binds directly to the aromatic cage of EED. nih.govrcsb.org

Table 2: Binding Affinity of this compound

Target ProteinBinding Affinity (Kd)Reference
Wildtype EED~ 0.7–1.1 µM nih.gov

This compound as a Foundational Compound in Ligand Development

Due to its well-defined binding mode and significant affinity, this compound has served as a suitable structural template for the development of subsequent ligands. nih.govrcsb.org It represents a well-suited starting point for discovering new molecules because it adopts a binding mode analogous to endogenous EED ligands. nih.gov

A notable application was in the structure-based design of compounds to address a loss-of-function (LOF) mutation of EED, specifically EED-I363M, which is found in myeloid disorders. nih.gov This mutation prevents the normal allosteric activation of PRC2. nih.gov Using this compound as the foundational scaffold, researchers designed potential activators by replacing its serine residue with arginine and lysine to create compounds 1 (UNC5635) and 2 (UNC5636) , respectively. nih.govresearchgate.net These new compounds were designed to restore key interactions and selectively stimulate the catalytic activity of the mutant PRC2-EED-I363M complex. nih.gov Furthermore, the combinatorial chemistry strategy that produced this compound also led to the development of other potent peptidomimetic ligands, such as UNC5114 and UNC5115 , demonstrating the utility of the initial design in achieving both ligand potency and property optimization. rcsb.orgpdbj.org

Molecular Mechanisms of Action of Unc4859

Interaction with Embryonic Ectoderm Development (EED) Subunit of PRC2

The primary molecular target of UNC4859 is the Embryonic Ectoderm Development (EED) protein, a core, non-catalytic subunit of the PRC2 complex. pdbj.orgru.nl EED functions as a "reader" of histone modifications, specifically recognizing the trimethylated lysine (B10760008) 27 on histone H3 (H3K27me3), which is the catalytic product of PRC2 itself. pdbj.org This recognition occurs within a specialized aromatic cage in the WD40 domain of EED. pdbj.orgcore.ac.uk

This compound was designed as a peptidomimetic ligand that mimics the binding of natural EED ligands, such as H3K27me3 and a methylated peptide from the PRC2 accessory protein JARID2. pdbj.orgnih.gov By binding directly to the EED aromatic cage, this compound competitively inhibits the interaction between EED and its natural methylated protein ligands. core.ac.uknih.gov This competitive binding is the foundational step in its mechanism of action. The crystal structure of EED in complex with this compound has been resolved, providing detailed insight into this interaction. pdbj.orgnih.gov

Allosteric Modulation of PRC2 Catalytic Activity

The binding of this compound to the EED subunit initiates a cascade of effects that allosterically modulate the enzymatic function of the entire PRC2 complex. medkoo.compdbj.org Allosteric regulation of PRC2 is a critical natural process where the binding of a molecule at one site (the EED aromatic cage) influences the activity at a distant site (the EZH2 catalytic domain). uni-muenchen.denih.gov

Normally, the binding of H3K27me3 or methylated JARID2 to EED stimulates PRC2's methyltransferase activity in a positive feedback loop. ru.nlnih.gov This allosteric activation is essential for propagating the H3K27me3 repressive mark across chromatin. pdbj.org this compound functions by disrupting this process. By occupying the EED aromatic cage, it prevents the binding of these natural stimulatory ligands, thereby acting as an allosteric inhibitor of PRC2. pdbj.orgnih.gov

The catalytic core of the PRC2 complex is the EZH2 subunit (or its paralog EZH1), which possesses histone methyltransferase (HMT) activity. ru.nlnih.gov The activity of EZH2 is tightly regulated and is not constitutive; in isolation, the EZH2 SET domain is in an autoinhibited state. ru.nlnih.gov Its catalytic function is critically dependent on interactions with other PRC2 subunits, particularly the allosteric activation signal mediated through EED. ru.nlnih.gov

By preventing the binding of stimulatory peptides to EED, this compound effectively blocks the transmission of the allosteric activation signal to EZH2. nih.gov This leads to a significant reduction in the histone methyltransferase activity of EZH2, specifically antagonizing the catalytic activity of wild-type PRC2. nih.gov The compound inhibits the enzyme's ability to methylate its substrate, histone H3 at lysine 27.

The allosteric activation of PRC2 is underpinned by specific conformational changes within the complex. nih.gov The binding of H3K27me3 to EED induces a conformational rearrangement that stabilizes the Stimulatory Response Motif (SRM) of EZH2. nih.govresearchgate.net This stabilization of the SRM is crucial for arranging the EZH2 SET domain into its catalytically competent state, thereby enhancing its methyltransferase activity. nih.gov

This compound exerts its inhibitory effect by preventing this critical conformational change. As an antagonist, it occupies the EED binding pocket but does not induce the necessary structural rearrangement required for SRM stabilization. nih.govresearchgate.net By outcompeting the natural activators, this compound effectively locks the PRC2 complex in a basal or inactive conformational state, preventing the allosteric enhancement of its catalytic function. ru.nlcore.ac.uk

Impact on EZH2 Histone Methyltransferase Activity

Differentiation from Other PRC2 Modulators

The mechanism of this compound distinguishes it from other classes of PRC2 modulators.

vs. EZH2 Catalytic Inhibitors: Many PRC2 inhibitors are designed to directly target the catalytic SET domain of EZH2, competing with the substrate (histone H3) or the methyl-donor (S-adenosyl methionine). This compound is fundamentally different as it does not bind to the catalytic site but to the allosteric site on the non-catalytic EED subunit.

vs. PRC2 Activators: this compound is an inhibitor, contrasting with endogenous activators like H3K27me3 and methylated JARID2 that stimulate PRC2 activity. nih.govnih.gov Interestingly, the this compound chemical scaffold has been used as a template to design mutant-selective PRC2 activators. By introducing a positively charged side chain, derivatives of this compound were created that could activate a loss-of-function PRC2 mutant (EED-I363M) while having minimal effect on the wild-type enzyme, a function opposite to that of the parent compound. nih.gov

vs. Other Allosteric Modulators: this compound is also distinct from other allosteric modulators like UNC5114. While both are peptidomimetic EED ligands that inhibit wild-type PRC2, their derivatives can exhibit different activities on mutant PRC2 complexes, suggesting subtle but important differences in their interaction and the resulting conformational states they induce. nih.govresearchgate.net

vs. Subunit-Mediated Regulation: PRC2 activity is also modulated by its association with various accessory subunits. For instance, AEBP2 stimulates PRC2 activity through a mechanism that is independent of and additive to the H3K27me3-EED allosteric pathway. nih.govnih.gov Similarly, the EPOP protein, specific to the PRC2.1 subcomplex, regulates its function by modulating dimerization, a mechanism entirely distinct from the EED-binding action of this compound. biorxiv.org

Structure Activity Relationship Sar Studies of Unc4859 and Its Derivatives

Elucidation of Key Structural Motifs for EED Binding

The interaction between EED and its ligands is central to the allosteric activation of PRC2. EED contains a methyl-lysine (Kme) reader pocket, an aromatic cage, which recognizes trimethylated histone H3 at lysine (B10760008) 27 (H3K27me3) and a similar mark on the PRC2 accessory protein JARID2 (K116me3). nih.govfrontiersin.org This binding event stimulates the methyltransferase activity of the EZH2 subunit. frontiersin.org

UNC4859 was designed as a peptidomimetic that mimics these natural ligands. nih.gov Its binding mode is analogous to that of the endogenous peptides, occupying the aromatic cage of EED. nih.gov This cage is formed by key aromatic residues (F97, Y148, W364, Y365) that engage with the ligand. nih.gov The ability of this compound to bind to this pocket with significant affinity makes it an effective H3K27me3- and JARID2-competitive ligand and a valuable structural template for further design. nih.gov The crystal structure of this compound bound to EED has been resolved (PDB ID: 5TTW), providing a detailed map for structure-based drug design. nih.gov

Rational Design of this compound Analogs

The detailed structural understanding of the this compound-EED interaction served as the foundation for the rational design of new analogs. nih.govcore.ac.uk Using this compound as a template, researchers aimed to convert the molecule from a PRC2 inhibitor into a selective activator for a specific disease-related mutant. nih.govresearchgate.net This effort focused on modifying the this compound scaffold to introduce new functionalities that could restore lost protein-protein interactions in the mutant PRC2 complex. nih.gov

Starting with the this compound framework, specific chemical modifications were introduced to create a new series of ligands. The goal was to develop compounds that could selectively activate the PRC2 complex containing the loss-of-function EED-I363M mutation, which is found in myeloid disorders. nih.govnih.gov

Key modifications involved replacing the serine residue in this compound with charged amino acids. This was intended to mimic the function of the JARID2 peptide, which stabilizes the active conformation of PRC2 by forming a salt bridge with the EZH2 subunit. nih.gov

UNC5635 (Compound 1): The serine residue of this compound was replaced with an arginine. nih.govresearchgate.net

UNC5636 (Compound 2): The serine residue of this compound was replaced with a lysine. nih.govresearchgate.net

These derivatives were evaluated for their ability to activate the mutant PRC2 complex. Both UNC5635 and UNC5636 were found to significantly increase the catalytic activity of PRC2-EED-I363M in a dose-dependent manner. nih.gov To quantify their effectiveness, EC₅₀ values for the activation of PRC2-EED-I363M were determined. nih.gov

Table 1: Activation of PRC2-EED-I363M by this compound Derivatives

CompoundModification from this compoundEC₅₀ for PRC2-EED-I363M Activation (µM)Reference
UNC5635Serine replaced with Arginine2.3 ± 0.4 nih.gov
UNC5636Serine replaced with Lysine2.4 ± 0.4 nih.gov
Compound 4UNC5636 with N-terminal proline methylation13 ± 2 nih.gov

Further modifications to the N-terminal proline of UNC5636 were less successful. Methylation of the proline (to give compound 4) resulted in weaker activation, indicating this modification is not well tolerated. nih.govresearchgate.net Acetylation of the same residue (compound 5) resulted in a molecule that acted more like a weak inhibitor of wild-type PRC2 than an activator of the mutant. nih.govresearchgate.net

The allosteric modulation of PRC2 is a delicate process. While this compound acts as an inhibitor, the strategic placement of charged substituents in its derivatives successfully converted them into allosteric activators for the EED-I363M mutant. nih.gov The rationale was that the introduced arginine (in UNC5635) and lysine (in UNC5636) could form stabilizing interactions with aspartate residues (D136 and D140) on the Stimulation-Responsive Motif (SRM) of the EZH2 subunit. nih.govresearchgate.net

In the wild-type PRC2 complex, these interactions are provided by the endogenous activator JARID2 and are crucial for stabilizing the catalytically active conformation of EZH2. nih.gov The I363M mutation in EED disrupts this stabilization. nih.govresearchgate.net By designing ligands that could bind to the EED pocket while simultaneously engaging the EZH2-SRM, researchers successfully engineered synthetic activators that could overcome the functional defect of the mutation. nih.gov This demonstrates how targeted substituent variations can profoundly alter a compound's effect on the allosteric regulation of an enzyme complex, switching its function from inhibitory to activational. nih.gov

Chemical Modifications and Their Effects on Binding Affinity

Development of Selective PRC2 Activators based on the this compound Template

The successful conversion of the this compound inhibitory scaffold into a platform for activators represents a significant achievement in addressing loss-of-function mutations, which are challenging pharmacological targets. nih.govnih.gov

A key feature of UNC5635 and UNC5636 is their selectivity. These compounds were found to selectively and potently activate the mutant PRC2-EED-I363M complex while having minimal effects on the activity of the wild-type PRC2 (PRC2-WT). nih.gov This specificity is highly desirable, as it minimizes off-target effects on the normal functioning of the enzyme in healthy cells. Compared to the endogenous activator, methylated JARID2, these synthetic derivatives activate the mutant complex at lower concentrations, highlighting their potential as targeted therapeutic agents. nih.gov

The EED-I363M mutation impairs the allosteric activation of EZH2 catalysis, leading to a loss of PRC2 function. nih.gov The development of UNC5635 and UNC5636 provided a direct way to counteract this defect. In vitro methyltransferase assays confirmed that both compounds significantly increase the catalytic activity of the PRC2-EED-I363M complex. nih.govresearchgate.net This work demonstrates the feasibility of designing small molecules that act as targeted allosteric agonists, thereby correcting the phenotype of a loss-of-function mutant. nih.govnih.gov

In Vitro and Preclinical Research Methodologies Applied to Unc4859

Biochemical and Biophysical Assays for Target Engagement

To understand how UNC4859 engages its target, researchers have employed a variety of assays that measure binding affinity and functional enzymatic activity.

Binding Assays (e.g., AlphaScreen Competition Binding Assay)

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay used to study biomolecular interactions. bmglabtech.comrevvity.com In a competition binding format, a known biotinylated ligand and a tagged protein of interest are brought into proximity by streptavidin-coated donor beads and antibody-coated acceptor beads, respectively, generating a luminescent signal. researchgate.net When a competing molecule like this compound is introduced, it disrupts this interaction, leading to a decrease in the signal that is proportional to its binding affinity. bmglabtech.comechelon-inc.com This method has been crucial for quantifying the binding of this compound to its target. scispace.com

Enzymatic Methyltransferase Activity Assays

The activity of methyltransferase enzymes, which catalyze the transfer of a methyl group from a donor to a substrate, can be monitored through various assays. nih.gov These assays often detect the formation of the reaction product, S-adenosyl homocysteine (SAH). promega.de One common method is a coupled-enzyme assay where the generation of SAH is linked to a detectable signal, such as a change in fluorescence or luminescence. nih.govresearchgate.net For instance, the MTase-Glo™ Methyltransferase Assay is a bioluminescence-based system that measures the amount of SAH produced, providing a quantitative measure of enzyme activity. promega.de Such assays have been employed to determine the effect of this compound on the catalytic activity of its target methyltransferase, demonstrating its antagonistic properties. nih.gov

Assay TypePrincipleApplication to this compound
AlphaScreen Competition Binding Assay Measures disruption of a known ligand-protein interaction by a competitor molecule, resulting in a decreased luminescent signal. bmglabtech.comresearchgate.netQuantified the binding affinity of this compound to its target protein. scispace.com
Enzymatic Methyltransferase Activity Assay Detects the product of the methyltransferase reaction (SAH) to measure enzyme activity. promega.deDemonstrated the inhibitory effect of this compound on the catalytic function of its target enzyme. nih.gov

Characterization of PRC2 Complex Stability

The Polycomb Repressive Complex 2 (PRC2) is a crucial multi-protein complex involved in gene silencing through the methylation of histone H3 on lysine (B10760008) 27 (H3K27). ed.ac.ukru.nl The stability and composition of this complex are vital for its function. embopress.org The core components of PRC2 include EZH1/2, SUZ12, and EED. ru.nl The interaction of subunits, such as the binding of EED to H3K27me3, can allosterically activate the complex. ru.nl Studies have investigated how ligands can affect the stability and interactions within the PRC2 complex. For example, the interaction between EED and the SRM helix is a key factor in stabilizing the complex. nih.gov The influence of compounds like this compound on the integrity and stability of the PRC2 complex is a key area of investigation. nih.gov

Structural Biology Approaches

To visualize the interaction between this compound and its target at an atomic level, structural biology techniques have been indispensable.

X-ray Crystallography of this compound-Target Complexes

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of molecules, including protein-ligand complexes. ucf.eduruppweb.org By crystallizing the target protein in complex with this compound and diffracting X-rays through the crystal, researchers can generate an electron density map and build an atomic model of the interaction. pdbj.orgebi.ac.uk The crystal structure of the EED protein in complex with this compound has been solved, providing detailed insights into the specific amino acid residues involved in binding and the conformational changes that occur upon ligand association. pdbj.org This structural information is invaluable for understanding the basis of the compound's affinity and selectivity.

PDB IDDescriptionResolution (Å)
5TTW Crystal Structure of EED in Complex with this compound1.85

Data sourced from the Protein Data Bank. pdbj.orgebi.ac.uk

Computational Modeling and Molecular Dynamics Simulations

Computational approaches, including molecular docking and molecular dynamics (MD) simulations, complement experimental techniques by providing a dynamic view of biomolecular interactions. nih.govnih.gov These methods use classical mechanics to simulate the movements of atoms and molecules over time, offering insights into the stability of protein-ligand complexes and the thermodynamics of binding. nih.govfrontiersin.org For this compound, computational modeling has been used to understand the interactions that stabilize the compound within the binding pocket of its target. nih.gov For instance, simulations have helped to explain why certain structural features, such as a longer linker in related compounds, might lead to more stable interactions and higher inhibitory potency. nih.gov These computational studies are essential for rational drug design and the optimization of lead compounds. nih.govlbl.gov

Cellular Assays

Cellular assays are fundamental to understanding how a compound affects biological processes within a living cell. These assays bridge the gap between biochemical activity and physiological response, providing critical data on target engagement and downstream functional outcomes in a controlled setting.

The primary mechanism of UNC-series chromodomain inhibitors involves disrupting the "reading" of histone methylation marks, rather than altering the activity of the "writer" (methyltransferase) or "eraser" (demethylase) enzymes. Therefore, assessment in cellular models focuses on confirming that the compound can enter the cell and engage its target, leading to the displacement of the target reader protein from its chromatin binding sites.

A key technique for this is Chromatin Immunoprecipitation (ChIP) . nih.govcusabio.com This method is used to determine if the inhibitor displaces its target protein from specific gene loci. For instance, the analogue UNC4848 targets M-phase phosphoprotein 8 (MPP8), a reader protein that binds to histone H3 lysine 9 trimethylation (H3K9me3) and has been shown to localize to the promoter of the E-cadherin gene, a critical component in the epithelial-mesenchymal transition (EMT). nih.gov

In a typical experiment, a disease-relevant cell line, such as the MDA-MB-231 breast cancer cell line, is treated with the compound or a vehicle control. nih.gov The cells are then treated with a cross-linking agent to fix protein-DNA interactions. The chromatin is subsequently sheared, and an antibody specific to the target protein (e.g., MPP8) is used to immunoprecipitate the protein along with its bound DNA. The associated DNA is then purified and quantified using quantitative PCR (qPCR) with primers for the specific gene locus of interest (e.g., the E-cadherin promoter). A reduction in the amount of promoter DNA pulled down in the compound-treated sample compared to the control indicates successful displacement of the target protein. nih.gov

ParameterMethodologyCell LineTarget LocusExpected Outcome for an Active Compound
Target Displacement from ChromatinChromatin Immunoprecipitation followed by qPCR (ChIP-qPCR)MDA-MB-231 (Breast Cancer)E-cadherin PromoterReduced association of MPP8 with the E-cadherin promoter in compound-treated cells compared to vehicle control. nih.gov

Phenotypic screening involves testing a compound across various cell lines to observe its effects on the cellular phenotype, such as morphology, proliferation, or viability. nih.govdrugtargetreview.com This approach can uncover therapeutic potential and provide insights into the compound's mechanism of action without a priori knowledge of its target. drugtargetreview.commit.edu For a targeted probe like this compound, phenotypic screening in cell lines where the target is known to play a significant role is a rational strategy.

Given that the target of the analogue UNC4848, MPP8, is implicated in promoting tumor cell motility and invasiveness, a relevant phenotypic screen would utilize cancer cell lines with an invasive phenotype, such as MDA-MB-231. nih.govnih.gov Assays could include:

Cell Viability/Cytotoxicity Assays: To determine if inhibiting the target affects cell survival.

Wound-Healing/Scratch Assays: To assess the impact on collective cell migration.

Transwell Invasion Assays: To measure the ability of cells to invade through a basement membrane matrix, mimicking a key step in metastasis.

High-Content Imaging: To quantify changes in cell morphology, cytoskeletal organization, or the expression of EMT markers (e.g., E-cadherin, Vimentin) following compound treatment. drugtargetreview.com

The selection of cell lines is critical; an optimal choice depends on the specific biological question and the known roles of the compound's target. nih.gov

Phenotypic EndpointAssay TypeExample Disease-Relevant Cell LineRationale
Cell Proliferation / ViabilityATP-based luminescence assay (e.g., CellTiter-Glo)Panel of cancer cell linesTo identify cancer types sensitive to target inhibition.
Cell MigrationWound-healing assayMDA-MB-231To test if inhibiting MPP8, a regulator of cell motility, reduces migratory capacity. nih.gov
Cell InvasionTranswell invasion assay (e.g., Matrigel)MDA-MB-231To assess the role of the target in a key process of metastasis. nih.gov
EMT Marker ExpressionImmunofluorescence / High-Content ImagingA549 (Lung Cancer)To quantify changes in protein markers associated with the epithelial-mesenchymal transition.

Assessment of Histone Methylation in Cellular Models

Preclinical Animal Models for Investigating Biological Effects

After demonstrating cellular activity, promising compounds are advanced into preclinical animal models to evaluate their effects in a complex, whole-organism system. nih.gov These in vivo studies are essential for understanding therapeutic potential and the relationship between drug exposure and biological response (pharmacodynamics). nih.gov

To evaluate the therapeutic potential of an anti-cancer agent, researchers typically use immunocompromised mice bearing human tumor xenografts. nih.govnih.gov In this model, human cancer cells are implanted either subcutaneously or orthotopically (in the tissue of origin) in mice that lack a functional immune system, allowing the human tumor to grow.

For a compound targeting drivers of metastasis, a subcutaneous xenograft model could be used to assess effects on primary tumor growth. nih.gov An orthotopic or metastatic model, where cancer cells are injected into the bloodstream or peritoneal cavity, would be even more relevant to evaluate the compound's impact on tumor cell dissemination and the formation of secondary lesions. nih.gov During these studies, tumor volume is measured regularly to determine if the compound can inhibit or regress tumor growth compared to a vehicle-treated control group.

In Vivo ModelMouse StrainCancer Cell LinePrimary EndpointPurpose
Subcutaneous XenograftNude (nu/nu) or NSGHs746t (Gastric) or MDA-MB-231 (Breast)Tumor Growth Inhibition (TGI)To assess the compound's effect on the growth of an established primary tumor. nih.gov
Orthotopic XenograftNude (nu/nu) or NSGPancreatic or Ovarian Cancer CellsPrimary Tumor Growth and MetastasisTo evaluate efficacy in a more clinically relevant tumor microenvironment. nih.gov
Metastasis ModelNude (nu/nu) or NSGMDA-MB-231-Luc (luciferase-expressing)Metastatic Burden (via bioluminescence imaging)To directly assess the compound's ability to prevent or reduce metastatic colonization.

Pharmacodynamic (PD) studies are designed to demonstrate that the compound engages its intended target in the tumor tissue at levels that correlate with a biological effect. nih.govnih.gov These studies are crucial for establishing a link between drug exposure (pharmacokinetics, PK) and the biological response (pharmacodynamics, PD), which helps in defining an effective dosing regimen. nih.gov

In a typical PD study, tumor-bearing mice are treated with the compound. At various time points after dosing, tumors and other tissues are collected. The samples are then analyzed for a biomarker that confirms target engagement. For an inhibitor of a histone reader protein like MPP8, a key PD biomarker would be the displacement of MPP8 from the promoter of a target gene, such as E-cadherin. This can be measured directly in the tumor tissue using ChIP-qPCR, analogous to the cellular assay. nih.gov The goal is to show that administration of the compound leads to a dose-dependent and time-dependent change in the biomarker.

Study TypeAnimal ModelBiomarkerAssayObjective
Target EngagementSubcutaneous Xenograft Model (e.g., MDA-MB-231)MPP8 occupancy at E-cadherin promoterChIP-qPCR on tumor homogenatesTo confirm the compound displaces its target from chromatin in vivo. nih.gov
Downstream Pathway ModulationSubcutaneous Xenograft ModelmRNA or protein levels of target genes (e.g., E-cadherin)RT-qPCR or Western Blot on tumor homogenatesTo measure the functional consequence of target engagement on gene expression.

Research on Therapeutic Potential and Biological Implications of Unc4859

Modulation of Epigenetic Pathways in Disease Models

UNC4859 functions as a chemical tool to investigate the roles of epigenetic regulation in various diseases by targeting methyl-lysine (Kme) reader domains. Specifically, it was designed based on the structure of UNC3866, a ligand for the Polycomb Repressive Complex 2 (PRC2) component, EED. While this compound itself shows some interaction with EED, its development and the exploration of its derivatives have provided significant insights into the modulation of epigenetic pathways.

The primary mechanism of action for related compounds involves competing with stimulatory peptides of PRC2, which prevents the allosteric activation of this enzyme complex. This modulation of an epigenetic writer complex has been explored in various disease models where the PRC2 pathway is dysregulated.

Furthermore, the development of this compound and its analogs has been instrumental in creating selective chemical probes for other Kme readers. For instance, modifications to a related compound, UNC1021, which was designed to target the 53BP1 Tudor domain, led to the development of UNC1215, a first-in-class probe for L3MBTL3. This highlights how research around this compound contributes to the broader understanding and targeting of diverse epigenetic reader proteins involved in disease.

This compound in Cancer Research Beyond EZH2 Inhibition

While much of the focus in epigenetic cancer therapy has been on inhibiting the catalytic activity of enzymes like EZH2, the study of compounds like this compound has opened up alternative therapeutic avenues.

This compound and its derivatives represent a strategy of targeting the non-catalytic components of epigenetic complexes. EED is a core component of the PRC2 complex and is essential for the catalytic activity of EZH2. The binding of cofactors, such as JARID2 K116me3 or H3K27me3, to a specific pocket in EED allosterically activates EZH2. nih.gov

Small molecules designed from templates like this compound can interfere with this interaction, offering an alternative method to suppress PRC2 activity without directly targeting the EZH2 active site. nih.gov For example, derivatives of this compound were designed to selectively activate a mutant form of PRC2 (EED-I363M) found in certain myelodysplastic syndromes, demonstrating the potential for precise allosteric modulation of PRC2 activity. nih.gov

The principles derived from this compound research, particularly the targeting of epigenetic reader domains, have significant implications in oncology. A key area of exploration is the inhibition of the DNA Damage Response (DDR) protein 53BP1. rcsb.org 53BP1 recognizes histone H4 dimethylated on lysine (B10760008) 20 (H4K20me2), a mark associated with DNA double-strand breaks (DSBs), through its tandem Tudor domain. rcsb.orgnih.gov

By blocking this interaction, inhibitors can disrupt the recruitment of 53BP1 to sites of DNA damage, thereby impairing a specific DNA repair pathway known as non-homologous end joining (NHEJ). nih.govastrazeneca.com This strategy is particularly relevant in cancers with deficiencies in other DNA repair pathways, such as those with mutations in BRCA1 or BRCA2. These cancer cells are often heavily reliant on NHEJ for survival, and its inhibition can lead to synthetic lethality.

Preclinical studies have shown that antagonizing 53BP1 function can sensitize cancer cells to other treatments, such as PARP inhibitors, which also target DNA repair mechanisms. astrazeneca.com Another protein, JMJD2A, also binds to H4K20me2 and its degradation is required for the recruitment of 53BP1 to DNA damage sites. embopress.org This interplay highlights the complexity of the DDR and presents multiple points for therapeutic intervention in various cancers.

Below is a table summarizing the binding affinities of this compound and a related compound for the EED component of the PRC2 complex.

Allosteric Targeting of EED as an Alternative Strategy

Role in Gene Expression Reprogramming

The modulation of epigenetic pathways by compounds related to this compound can lead to significant changes in gene expression. The PRC2 complex, the target of this compound's parent compounds, is a major regulator of gene silencing. By catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), PRC2 creates repressive chromatin domains, leading to the silencing of target genes.

Inhibition of the EED-EZH2 interaction by small molecules can prevent the establishment and maintenance of these repressive marks, leading to the reactivation of tumor suppressor genes and other genes involved in cell differentiation and apoptosis. This reprogramming of gene expression can fundamentally alter the behavior of cancer cells, inhibiting their proliferation and promoting cell death.

Furthermore, the targeting of 53BP1, a strategy stemming from the broader research field, can also indirectly influence gene expression. The DNA damage response is not an isolated process; it is intimately linked with transcriptional regulation. nih.gov The recruitment of repair proteins to specific genomic loci can alter the local chromatin structure and accessibility, thereby affecting the expression of nearby genes. By preventing 53BP1 from binding to damaged DNA, inhibitors can influence the transcriptional landscape in response to DNA damage, which can have profound effects on cell fate decisions.

Table of Mentioned Compounds

Future Directions and Research Opportunities for Unc4859 Analogs

Advancing Understanding of Allosteric Modulation of PRC2

The Polycomb Repressive Complex 2 (PRC2) is a critical enzyme in epigenetic regulation, and its activity is fine-tuned by a sophisticated allosteric mechanism. nih.gov This process is regulated by a positive feedback loop where the product of the enzyme's reaction, H3K27me3, binds to an allosteric site on the EED subunit of the complex, thereby stimulating the catalytic activity of the EZH2 subunit. nih.gov Understanding this modulation is key, as its dysregulation is linked to various cancers. nih.gov

UNC4859 has been instrumental as a chemical scaffold for developing new molecules to probe this allosteric activation. Researchers have used this compound and the related compound UNC5114 as structural templates to design novel derivatives aimed at selectively activating mutant forms of PRC2 or further exploring the protein-ligand interactions that govern activation. researchgate.net For instance, by replacing a serine residue in the this compound structure with charged residues like arginine and lysine (B10760008), new compounds (UNC5635 and UNC5636, respectively) were created. researchgate.net The intention behind this modification was for the new charged side chains to interact with key residues (D140 and D136) in the SRM helix of the EZH2 subunit, a crucial step in the activation process. researchgate.net

While these specific this compound derivatives were designed, studies showed that analogs of a related compound, UNC5114, did not activate a mutant form of PRC2 and instead inhibited the wild-type version. researchgate.net This highlights the subtle structural nuances that determine a compound's function as either an activator or an inhibitor. The research demonstrated that this compound and another compound, UNC5115, can act as valuable starting points for exploring non-natural chemical groups capable of stabilizing the SRM helix, a primary goal in the pursuit of potent allosteric PRC2 activators. core.ac.uk By systematically modifying the this compound scaffold, researchers can continue to map the intricate structural requirements for allosteric modulation, potentially uncoupling the various steps involved in PRC2 recruitment and activation. nih.gov

CompoundParent ScaffoldModification from ParentObserved Effect on PRC2Reference
UNC5635 This compoundSerine residue replaced with ArginineDesigned as a potential activator to engage the SRM helix of EZH2. researchgate.net
UNC5636 This compoundSerine residue replaced with LysineDesigned as a potential activator to engage the SRM helix of EZH2. researchgate.net

Exploration of Novel Epigenetic Targets and Pathways

The study of specific epigenetic modulators like this compound analogs opens doors to understanding the broader landscape of epigenetic regulation. Epigenetic mechanisms are deeply interconnected, and altering one pathway can have cascading effects on others. mdpi.com Future research can leverage this compound-related compounds to explore these connections and identify novel therapeutic targets.

The primary epigenetic mechanisms include DNA methylation, various histone modifications, and the activity of non-coding RNAs. nih.gov These processes work in concert to regulate gene expression. For example, the activity of PRC2 and its product, H3K27me3, can influence DNA methylation patterns and vice-versa. Furthermore, microRNAs (miRNAs) can regulate the expression of epigenetic modifier proteins, including components of the PRC2 complex, and are themselves subject to epigenetic regulation. nih.gov This creates a complex feedback system where a single miRNA can influence multiple cellular pathways. nih.gov

By using specific PRC2 modulators derived from scaffolds like this compound, researchers can investigate the downstream consequences of allosteric activation on other epigenetic marks and pathways. This exploration could reveal previously unknown points of crosstalk between different regulatory systems. Such studies are crucial for identifying new "epidrug" targets for diseases where epigenetic dysregulation is a key driver. nih.gov The ultimate goal is to map the entire altered epigenetic landscape in a disease state and identify key nodes that are most susceptible to therapeutic intervention. mdpi.comnih.gov

Integration with Advanced Preclinical Research Technologies

To fully harness the potential of this compound analogs, their evaluation must be integrated with sophisticated preclinical research technologies. Modern preclinical research centers utilize a range of advanced models and systems to better predict clinical outcomes. cancer.gov These technologies are essential for moving from a chemical probe to a potential therapeutic candidate.

Key technologies in this area include:

Advanced In Vivo Models: Research on compounds like this compound analogs would involve genetically engineered mouse (GEM) models, which have specific cancer-driving mutations, and patient-derived xenograft (PDX) models, where tumor tissue from a human patient is implanted into a mouse. cancer.gov These models provide a more accurate representation of human disease compared to traditional cell lines.

Biomarker Discovery: A crucial objective is to discover biomarkers that can predict response or resistance to a given compound. cancer.gov This involves dynamic systems assessment, where molecular changes in the tumor are monitored over the course of treatment to understand the mechanism of action and identify potential biomarkers of efficacy. cancer.gov

Advanced Imaging Technologies: Non-invasive imaging techniques are being developed and utilized to monitor tumor growth and response to treatment in real-time within preclinical models. cancer.gov This allows for a more detailed and dynamic understanding of a compound's effects.

High-Throughput Screening: Improving the throughput and scale of preclinical studies in effective mouse models allows for the rapid testing of multiple compounds, analogs, and combination strategies. cancer.gov

Potential for Combination Research Strategies (excluding clinical human trial data)

A significant future direction for this compound analogs lies in preclinical combination research. The complexity of diseases like cancer often means that targeting a single pathway is insufficient. Preclinical studies that explore the combination of an epigenetic modulator with other therapeutic agents are critical for developing more effective treatment strategies. nih.gov

The rationale for combination studies is to achieve a synergistic, or at least additive, effect, where the combined impact of the drugs is greater than the sum of their individual effects. nih.gov The Chou-Talalay method provides a quantitative framework for this analysis, using a "Combination Index" (CI) to determine if a combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1). nih.gov This method is powerful because it requires relatively small-scale experiments to generate detailed insights into drug interactions. nih.gov

For this compound analogs, which modulate the PRC2 pathway, potential combination partners could include:

Other Epigenetic Drugs: Combining a PRC2 modulator with inhibitors of other epigenetic enzymes (like DNA methyltransferase inhibitors or histone deacetylase inhibitors) could lead to a more profound reprogramming of the cancer epigenome.

Targeted Therapies: In cancers driven by specific oncogenic signaling pathways (e.g., MAPK, PI3K-mTOR), combining a PRC2 modulator with an inhibitor of that pathway could prevent resistance and lead to more durable responses. mdpi.com

Chemotherapy: Epigenetic drugs can sometimes re-sensitize resistant tumors to conventional chemotherapeutic agents.

Preclinical computer simulations can help determine optimal combination ratios and schedules to maximize synergy. nih.gov These foundational in vitro and in vivo studies are an indispensable step to provide the rationale and basis for any future therapeutic development. nih.gov

Q & A

Q. What is the primary mechanism by which UNC4859 selectively activates PRC2-EED-I363M over wild-type PRC2?

this compound derivatives exhibit mutant-selective activation through structural interactions with residues such as Y308 and C324 in the EED-I363M mutant. This selectivity arises from the compound's ability to engage with the altered binding pocket caused by the I363M mutation. Experimental validation involves comparing dose-response curves (e.g., EC50 values) of this compound derivatives against PRC2-EED-I363M and PRC2-WT, supplemented by competitive binding assays and structural analysis (e.g., X-ray crystallography) .

Q. How should researchers design initial experiments to assess this compound's biochemical selectivity?

A robust experimental design includes:

  • Dose-response profiling : Test this compound derivatives across a concentration gradient (e.g., 0.1–100 µM) to establish EC50/IC50 values for PRC2-EED-I363M and PRC2-WT.
  • Control assays : Use methylated JARID2 as a positive control for PRC2 activation and include negative controls (e.g., solvent-only).
  • Orthogonal validation : Employ thermal shift assays (TSA) or surface plasmon resonance (SPR) to confirm binding specificity .

Q. What are the critical parameters for synthesizing and characterizing this compound analogs?

Key steps include:

  • Synthetic reproducibility : Document reaction conditions (e.g., solvent, temperature, catalysts) and purification methods (e.g., HPLC).
  • Structural characterization : Use NMR, high-resolution mass spectrometry (HRMS), and HPLC purity data (>95%) for novel compounds.
  • Batch consistency : Ensure inter-batch reproducibility by comparing spectral data and biological activity across syntheses .

Q. How can researchers ensure statistical rigor in analyzing this compound's dose-response data?

  • Replicates : Perform experiments in triplicate (minimum) to account for variability.
  • Statistical tests : Use non-linear regression models (e.g., GraphPad Prism) to calculate EC50/IC50 with 95% confidence intervals.
  • Outlier analysis : Apply Grubbs’ test or ROUT method to exclude anomalous data points .

Q. What are the best practices for reporting this compound's bioactivity data in publications?

Follow guidelines for medicinal chemistry research:

  • Data transparency : Include raw data (e.g., dose-response curves) in supplementary materials.
  • Standardized metrics : Report IC50/EC50 values with standard deviations and experimental conditions (e.g., buffer pH, incubation time).
  • Negative results : Disclose inactive analogs to avoid publication bias .

Advanced Research Questions

Q. How can structural modifications to this compound's N-terminal proline residue be optimized for enhanced mutant-selective activation?

Systematic approaches include:

  • SAR studies : Synthesize analogs with varied substituents (e.g., methyl, acetyl, or charged groups) and test activation potency.
  • Molecular docking : Model interactions between modified proline residues and the EED-I363M binding pocket to predict favorable modifications.
  • Biophysical validation : Use isothermal titration calorimetry (ITC) to quantify binding affinity changes caused by substitutions .

Q. What methodologies resolve contradictions in this compound's efficacy across different cellular models?

  • Comparative assay conditions : Standardize variables (e.g., cell line, PRC2 expression levels, incubation time).
  • Pathway modulation : Inhibit/overexpress auxiliary proteins (e.g., JARID2) to isolate this compound’s direct effects.
  • Multi-omics integration : Combine transcriptomic (RNA-seq) and proteomic (mass spectrometry) data to contextualize activity discrepancies .

Q. How can researchers employ computational tools to predict off-target effects of this compound analogs?

  • Chemoproteomics : Use activity-based protein profiling (ABPP) to identify unintended targets.
  • Machine learning : Train models on chemical libraries to predict polypharmacology risks.
  • Cryo-EM/MM-PBSA : Simulate binding dynamics to assess selectivity against homologous complexes (e.g., other methyllysine readers) .

Q. What strategies validate the functional impact of this compound in epigenetic reprogramming assays?

  • Chromatin immunoprecipitation (ChIP) : Measure H3K27me3 levels at PRC2 target loci post-treatment.
  • Differentiation assays : Test this compound’s effect on stem cell differentiation (e.g., embryoid body formation) to link biochemical activity to phenotypic outcomes.
  • CRISPR interference : Knock down PRC2-EED-I363M to confirm this compound’s mechanism is mutation-dependent .

Q. How should researchers address batch-to-batch variability in this compound analog synthesis?

  • Quality control (QC) protocols : Implement strict HPLC and LC-MS thresholds for purity (>98%).
  • Biological consistency : Compare activity of each batch in standardized PRC2 activation assays.
  • Stability studies : Assess compound integrity under storage conditions (e.g., -80°C vs. 4°C) using accelerated degradation tests .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.